molecular formula C22H15ClN2O3 B2744121 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-60-9

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2744121
CAS No.: 926386-60-9
M. Wt: 390.82
InChI Key: XXXSPOAKVZRELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a heterocyclic compound featuring an indole core substituted at position 2 with a phenyl group and at position 3 with a 2-oxoethyl ester linked to a 2-chloropyridine-3-carboxylate moiety.

Properties

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-21-16(10-6-12-24-21)22(27)28-13-18(26)19-15-9-4-5-11-17(15)25-20(19)14-7-2-1-3-8-14/h1-12,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSPOAKVZRELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring .

Next, the indole derivative undergoes a Friedel-Crafts acylation with 2-chloropyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the pyridine moiety into the molecule .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products and purification steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridine moieties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the pyridine ring further enhances these activities, making this compound a potential candidate for drug development .

Medicine

In medicine, this compound could be explored for its therapeutic potential. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases. The pyridine moiety can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate likely involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance these interactions by improving the compound’s binding affinity and specificity .

Molecular Targets and Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl) Acrylate

  • Core Structure : Indole linked to an acrylate ester via a 2-oxoethyl bridge.
  • Key Differences: The phenylamino group replaces the 2-phenylindole substituent. A cyano-acrylate moiety replaces the chloropyridine carboxylate.
  • Biological Activity: Exhibits antiproliferative properties, likely due to the electron-withdrawing cyano group enhancing interaction with cellular targets .

Fluoroquinolone Derivatives with Bulky Anthracene/Phenanthrene Moieties

  • Core Structure: Fluoroquinolone linked to anthracene or phenanthrene via 2-oxoethyl groups.
  • Key Differences: The indole core is absent; instead, a quinolone scaffold is used. Bulky polyaromatic substituents enhance antibacterial activity against Gram-positive/-negative bacteria.
  • Relevance : Highlights the importance of steric bulk in modulating biological activity, suggesting the 2-phenylindole in the target compound may balance bulk and bioavailability .

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-Chloropyridine-3-carboxylate (CAS 386279-40-9)

  • Core Structure : 2,3-Dihydroindole linked to a 6-chloropyridine carboxylate.
  • Key Differences :
    • The indole is partially saturated (dihydroindole), reducing aromaticity.
    • Chlorine is at position 6 on the pyridine ring vs. position 3 in the target compound.
  • Implications : Saturation may increase conformational flexibility, while chlorine position affects electronic properties and binding interactions .

[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-Chloropyridine-3-carboxylate

  • Core Structure : Pyrazolone ring substituted with methyl and phenyl groups, linked to 2-chloropyridine-3-carboxylate.
  • Key Differences: Pyrazolone replaces indole, introducing a non-aromatic, hydrogen-bonding-capable scaffold. The 2-chloropyridine-3-carboxylate group is retained, suggesting shared reactivity.
  • Potential Applications: Pyrazolones are associated with anti-inflammatory activity, indicating divergent therapeutic uses compared to indole-based compounds .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Indole + pyridine 2-phenylindole, 2-chloro (pyridine C3) Not reported
2-Cyano-3-(1-(2-oxoethyl)indol-3-yl) acrylate Indole + acrylate Phenylamino, cyano Antiproliferative
Fluoroquinolone derivatives Quinolone + polyaromatic Anthracene/phenanthrene Antibacterial
CAS 386279-40-9 Dihydroindole + pyridine 2-methyl, 6-chloro (pyridine C6) Not reported
Pyrazolone derivative Pyrazolone + pyridine 1,5-dimethyl, 2-phenyl Potential anti-inflammatory

Key Research Findings

  • Substituent Position Matters: Chlorine at pyridine C3 (target compound) vs.
  • Scaffold Flexibility : Saturated dihydroindole (CAS 386279-40-9) may improve solubility but reduce π-π stacking compared to aromatic indole .
  • Steric Effects: Bulky anthracene in fluoroquinolones enhances antibacterial activity, suggesting the 2-phenyl group in the target compound could optimize steric bulk without compromising permeability .
  • Diverse Applications : Structural variations (indole vs. pyrazolone) correlate with divergent biological roles, underscoring the importance of core scaffold selection .

Biological Activity

The compound [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to explore its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which integrates an indole moiety with a chloropyridine component. This structural combination is hypothesized to contribute to its biological efficacy.

Molecular Formula

The molecular formula of this compound is C18H16ClN1O3C_{18}H_{16}ClN_{1}O_{3}.

Antitumor Activity

Research indicates that derivatives of indole and pyridine exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancers, including colon and lung tumors. A notable study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting a mechanism of action that involves the disruption of cell cycle progression and promotion of programmed cell death .

Table 1: Summary of Antitumor Activity

CompoundTarget Cancer TypeMechanism of ActionReference
This compoundColon, LungInduces apoptosis
EF24 AnalogLung, BreastIKKb inhibition

The antitumor activity is primarily attributed to the compound's ability to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of IκB kinase (IKKb) has been noted as a significant pathway through which these compounds exert their effects. By inhibiting IKKb, the compound can prevent nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which is crucial for tumor cell survival and proliferation .

Study on Indole Derivatives

A study conducted on a series of indole derivatives demonstrated that compounds similar to [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents. The study reported that these compounds could effectively reduce cell viability in vitro and induce apoptosis through mitochondrial pathways .

Clinical Relevance

The clinical relevance of such compounds is underscored by their potential application in treating resistant cancer types. As many conventional therapies face challenges with drug resistance, the introduction of novel compounds like this compound may provide alternative therapeutic avenues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via acyl chloride intermediates, as demonstrated in related indole derivatives. For example, 2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride reacts with amines under mild conditions (e.g., NaHCO₃ in dry DCM at 0°C) to form amide bonds. Purification via flash chromatography (50% EtOAc in cyclohexane) yields high-purity products .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent systems for chromatography based on polarity differences between starting materials and products.

Q. How can the crystal structure of this compound be determined, and which software tools are validated for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use Bruker APEX2 for data collection and SHELXL (part of the SHELX suite) for refinement. SHELXL is robust for small-molecule crystallography, accommodating high-resolution data and twinning .
  • Key Considerations : Ensure crystal quality by screening multiple samples. Validate refinement with R-factors (<5% for high-quality data) and check for residual electron density peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm molecular structure using ¹H/¹³C NMR, focusing on indole NH (~10–12 ppm) and ester carbonyl (~165–170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered moieties) be resolved during refinement?

  • Methodology : Use SHELXL’s PART and SUMP commands to model disorder. Apply geometric restraints (e.g., DFIX, SIMU) to maintain bond lengths/angles. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry .
  • Case Study : In a related pyrrolidine derivative, partial occupancy refinement resolved disorder in the azetidin-2-yl group, improving the R-factor from 0.10 to 0.04 .

Q. What strategies mitigate side reactions during functionalization of the chloropyridine moiety?

  • Methodology :

  • Protection-Deprotection : Temporarily protect reactive sites (e.g., indole NH with Boc groups) before modifying the chloropyridine ring.
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions. Avoid harsh conditions to prevent ester hydrolysis .
    • Example : In a fluorophenyl analog, controlled Sonogashira coupling at 60°C preserved the ester functionality while introducing alkynyl groups .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with molecular dynamics (MD) simulations (AMBER or GROMACS).
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
    • Data Interpretation : Correlate docking scores (e.g., binding energy < -7 kcal/mol) with in vitro assays (e.g., IC₅₀ values) for validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental NMR shifts?

  • Root Cause : Solvent effects, tautomerism, or dynamic processes (e.g., ring puckering in indole derivatives).
  • Resolution :

  • Perform NMR in multiple solvents (DMSO-d₆ vs. CDCl₃).
  • Compare with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* level) .
    • Example : A 0.3 ppm deviation in indole C-2 protons was traced to solvent-induced conformational changes .

Methodological Resources

  • Crystallography : SHELX suite , WinGX for data processing .
  • Synthesis : Flash chromatography protocols , Pd-catalyzed coupling .
  • Modeling : AutoDock Vina , SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.